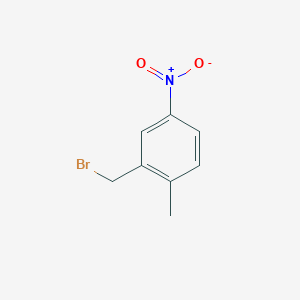

2-(Bromomethyl)-1-methyl-4-nitrobenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(bromomethyl)-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKLDLBPYFVTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679433 | |

| Record name | 2-(Bromomethyl)-1-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98799-27-0 | |

| Record name | 2-(Bromomethyl)-1-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-(Bromomethyl)-1-methyl-4-nitrobenzene

An In-Depth Technical Guide to 2-(Bromomethyl)-1-methyl-4-nitrobenzene: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 98799-27-0) is a highly functionalized aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its unique molecular architecture, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl substituent, makes it a valuable building block for constructing complex molecules. This guide provides a comprehensive technical overview of its physical and chemical properties, spectroscopic profile, synthetic routes, and key applications, with a focus on its utility for professionals in chemical research, drug discovery, and materials science. The strategic placement of its functional groups allows for a range of selective chemical transformations, positioning it as a key precursor in the synthesis of novel pharmaceutical and agrochemical agents.[2][3]

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

The properties of this compound are dictated by its substituted benzene structure. The following table summarizes its key identifiers and computed physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 98799-27-0 | PubChem[4] |

| Molecular Formula | C₈H₈BrNO₂ | PubChem[1][4] |

| Molecular Weight | 230.06 g/mol | PubChem[4] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds[5][6] |

| XLogP3 | 3.1 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

Spectroscopic Characterization Profile

While experimental spectra for this specific compound are not widely published, its structure allows for the reliable prediction of its spectroscopic features. This profile is essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

A singlet for the methyl protons (CH ₃), likely in the δ 2.3-2.6 ppm range.

-

A singlet for the benzylic bromomethyl protons (-CH ₂Br), significantly downfield shifted to δ 4.5-4.8 ppm due to the adjacent bromine and aromatic ring.

-

Three distinct signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the benzene ring, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted system. For instance, a related compound, 2-bromo-1-(bromomethyl)-4-nitrobenzene, shows aromatic signals at δ 7.65 (d), 8.17 (dd), and 8.46 (d).[7]

-

-

¹³C NMR: The carbon spectrum would show eight distinct signals:

-

One aliphatic signal for the methyl carbon (~20 ppm).

-

One aliphatic signal for the bromomethyl carbon (~30-35 ppm).

-

Six aromatic signals, with carbons attached to the nitro and bromo- a methyl groups being significantly influenced.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

-

~1520 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro group (NO₂), respectively.[8]

-

~3100-3000 cm⁻¹: C-H stretching for the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching for the methyl and bromomethyl groups.

-

~1600 cm⁻¹: C=C stretching within the aromatic ring.

-

~1200-1000 cm⁻¹: C-N stretching.

-

~700-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments, appearing as two peaks (M⁺ and M+2) of nearly equal intensity.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

-

Benzylic Bromide Reactivity: The bromomethyl group is the most reactive site. As a benzylic halide, it is an excellent electrophile for nucleophilic substitution reactions . The bromine atom is a good leaving group, and the adjacent benzene ring stabilizes the transition state (and potential carbocation intermediate), facilitating reactions with a wide range of nucleophiles such as amines, alkoxides, and thiols.[5] This reactivity is the cornerstone of its application as a building block.

-

Nitro Group Transformations: The nitro group is a powerful electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic substitution. However, it can be readily **reduced to an amino group (-NH₂) ** using standard reducing agents like hydrogen gas with a palladium catalyst or metals like iron or tin in acidic conditions.[5] This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which is itself a versatile synthetic handle for forming amides, diazotization, or other reactions.

-

Aromatic Ring Reactivity: The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) , particularly at the positions ortho and para to it.[3][9] While the existing substituents limit the available positions, this property can be exploited in certain contexts.

Caption: Major reaction pathways for this compound.

Synthesis and Purification Protocol

The most logical and efficient synthesis of this compound involves the selective radical bromination of one of the methyl groups of its precursor, 4-nitro-o-xylene.

Scientific Rationale

The method of choice is a free-radical chain reaction using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator like α,α'-azobisisobutyronitrile (AIBN).[10] This approach is highly selective for the allylic/benzylic position over aromatic bromination. The reaction is initiated by the thermal decomposition of AIBN, which generates radicals. These radicals abstract a hydrogen atom from a methyl group on 4-nitro-o-xylene, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the final product and a succinimidyl radical, which propagates the chain. The regioselectivity (which of the two methyl groups is brominated) is influenced by both steric and electronic factors.

Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is adapted from general procedures for benzylic bromination.[7][10]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-o-xylene (1.0 eq.), N-Bromosuccinimide (1.05 eq.), and a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add a catalytic amount of AIBN (0.02 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain stirring. The reaction is often initiated with a heat lamp or by ensuring the temperature is sufficient for AIBN decomposition.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once complete, cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system, to isolate the pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate.

-

Pharmaceutical Synthesis: In drug discovery, it serves as a scaffold or building block for creating more complex active pharmaceutical ingredients (APIs).[3] The reactive bromomethyl handle allows for the covalent attachment of this nitroaromatic moiety to other molecules, while the nitro group can be subsequently reduced to an amine and further functionalized, enabling the rapid generation of compound libraries for screening.[3][5]

-

Agrochemical Development: Similar to pharmaceuticals, this compound is used in the synthesis of novel herbicides, insecticides, and fungicides.[2][3] Its derivatives can be designed to target specific biological pathways in pests or weeds.

-

Proteomics Research: Nitro compounds are sometimes used in proteomics research, and the halogenated nature of this molecule makes it particularly useful for certain synthetic applications in this field.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[4]

| Hazard Statement | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[4][11] |

| Target Organ Toxicity | H335 | May cause respiratory irritation.[4] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11][12]

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] Storage under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended for long-term stability.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H8BrNO2 | CID 50999161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-Bromo-4-bromomethyl-1-nitro-benzene | 142906-81-8 [smolecule.com]

- 6. 940-05-6 CAS MSDS (2-bromo-1-(bromomethyl)-4-nitrobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. bnmv.ac.in [bnmv.ac.in]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | Benchchem [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to 2-(Bromomethyl)-1-methyl-4-nitrobenzene: Synthesis, Reactivity, and Applications in Modern Chemistry

Abstract

This technical guide provides an in-depth examination of 2-(Bromomethyl)-1-methyl-4-nitrobenzene (CAS No: 98799-27-0), a versatile nitroaromatic compound that serves as a critical intermediate in advanced organic synthesis. We will explore its fundamental physicochemical properties, detail a validated synthetic protocol, analyze its distinct reactivity profile, and discuss its applications, particularly within proteomics and pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this valuable chemical building block.

Introduction: The Strategic Importance of a Multifunctional Intermediate

In the landscape of synthetic chemistry, the strategic value of an intermediate is often defined by its functional group versatility. This compound is a prime example of such a molecule. As a substituted nitrotoluene derivative, it features two key reactive centers: a benzylic bromide and a nitro group.

-

The bromomethyl group (-CH₂Br) is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide array of functionalities, including amines, alcohols, thiols, and carbon nucleophiles.

-

The nitro group (-NO₂) is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. Furthermore, it can be readily reduced to an amine (-NH₂), providing a pathway to construct amides, sulfonamides, and other nitrogen-containing heterocycles.

This dual functionality makes this compound a powerful tool for building molecular complexity, enabling chemists to forge new pathways in drug discovery and materials science.[1][2]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting.

Chemical Structure

The structural arrangement of the methyl, bromomethyl, and nitro groups on the benzene ring dictates the compound's reactivity.

Caption: Structure of this compound.

Data Summary

The following table summarizes the key identifiers and properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 98799-27-0 | [1][3] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₈H₈BrNO₂ | [1][3] |

| Molecular Weight | 230.06 g/mol | [3][4] |

| Canonical SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])CBr | [3] |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported; requires experimental verification. | |

| Solubility | Slightly soluble in water; soluble in organic solvents like CHCl₃. | [5][6] |

Synthesis Protocol: Selective Benzylic Bromination

The most direct and efficient synthesis of this compound involves the selective free-radical bromination of the precursor, 2,4-dimethylnitrobenzene.[7] The key to this transformation is targeting the benzylic protons of one methyl group while leaving the other and the aromatic ring intact.

Reaction Mechanism and Rationale

This synthesis employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN).

-

Causality: The reaction proceeds via a free-radical chain mechanism. AIBN, upon gentle heating, decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a hydrogen atom from NBS to generate a bromine radical (Br•).

-

Regioselectivity: The bromine radical selectively abstracts a hydrogen atom from one of the benzylic methyl groups. The resulting benzylic radical is stabilized by resonance with the aromatic ring. The methyl group at position 2 is sterically adjacent to the nitro group at position 4, influencing which methyl group is more readily attacked. The reaction preferentially occurs at the methyl group ortho to the nitro group.

-

Propagation: The benzylic radical reacts with another molecule of NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination and must be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[5]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylnitrobenzene (1.0 eq).

-

Reagent Addition: Add a suitable solvent, such as carbon tetrachloride (CCl₄) or dichloromethane. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of AIBN (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 70-80°C depending on the solvent) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Additional portions of AIBN may be required to drive the reaction to completion.

-

Workup: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system, to yield the pure this compound.[5]

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its predictable and versatile reactivity, making it a valuable precursor in multi-step syntheses.

Core Reactivity Profile

The molecule's synthetic potential is centered on two primary reaction types:

-

Nucleophilic Substitution: The C-Br bond in the benzylic position is polarized and readily cleaved. It reacts efficiently with a wide range of nucleophiles (Nu⁻), such as amines (R-NH₂), alkoxides (R-O⁻), and thiolates (R-S⁻), to form new carbon-heteroatom bonds.

-

Nitro Group Reduction: The nitro group can be reduced to a primary amine using various reducing agents, such as H₂/Pd-C, SnCl₂, or iron in acidic media. This transformation is fundamental for introducing nitrogen-based functionalities.

Caption: Key reaction pathways for derivatization.

Applications in Research and Development

-

Pharmaceutical Intermediates: This compound is a building block for synthesizing complex molecules with potential biological activity.[8][9] The ability to sequentially or concurrently modify both the bromomethyl and nitro groups allows for the construction of diverse molecular scaffolds for drug screening libraries.

-

Proteomics Research: It is described as a useful nitro compound for proteomics research.[1] Halogenated reagents like this can be used as probes or for cross-linking studies to investigate protein structure and function.

-

Materials Science: The structural motif is relevant in the development of specialty polymers and other materials where specific electronic or thermal properties are desired.[2][8]

Safety and Handling

Due to its reactivity, this compound presents several hazards and requires careful handling.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3]

| GHS Pictogram(s) | Hazard Class | Hazard Statement |

| 腐蚀, 警告 | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| 腐蚀 | Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |

| 警告 | Specific Target Organ Toxicity (Category 3) | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly.[10]

-

Skin/Body Protection: Wear an impervious lab coat. Ensure an emergency eyewash station and safety shower are readily accessible.[10]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention as it causes severe burns.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from its dual reactive sites. The bromomethyl group serves as an anchor for nucleophilic substitution, while the reducible nitro group offers a gateway to amine chemistry. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, enables researchers to safely and effectively leverage this compound for the creation of novel and complex molecules in pharmaceuticals, proteomics, and materials science.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H8BrNO2 | CID 50999161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. 1-Bromo-2,4-dimethyl-5-nitrobenzene, 95% | Fisher Scientific [fishersci.ca]

- 7. Benzene, 2,4-dimethyl-1-nitro- [webbook.nist.gov]

- 8. Buy 2-Bromo-4-bromomethyl-1-nitro-benzene | 142906-81-8 [smolecule.com]

- 9. nbinno.com [nbinno.com]

- 10. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Bromomethyl)-1-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Strategic Importance of Spectroscopic Characterization

In the realm of drug development and materials science, the unambiguous characterization of molecular structure is paramount. 2-(Bromomethyl)-1-methyl-4-nitrobenzene, with its reactive benzylic bromide and functionalities that influence electronic properties, serves as a versatile building block. Its precise spectroscopic signature is the cornerstone of quality control, reaction monitoring, and the elucidation of reaction mechanisms. This guide is structured to provide not just the data, but the strategic thinking behind its acquisition and interpretation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its substitution pattern and the integrity of its functional groups.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts for this compound are derived from the foundational principles of substituent effects on aromatic systems. The electron-withdrawing nitro group and the bromine atom, in concert with the electron-donating methyl group, create a distinct electronic environment that governs the resonance frequencies of the protons and carbons.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-5 | ~8.05 | d | ~8.5 | 1H |

| H-3 | ~7.95 | s | - | 1H |

| H-6 | ~7.40 | d | ~8.5 | 1H |

| -CH₂Br | ~4.60 | s | - | 2H |

| -CH₃ | ~2.50 | s | - | 3H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (C-NO₂) | ~148.0 |

| C-1 (C-CH₃) | ~139.0 |

| C-2 (C-CH₂Br) | ~136.0 |

| C-6 (C-H) | ~131.0 |

| C-5 (C-H) | ~125.0 |

| C-3 (C-H) | ~123.0 |

| -CH₂Br | ~32.0 |

| -CH₃ | ~19.0 |

Experimental Protocol for NMR Data Acquisition

The choice of solvent and acquisition parameters is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common and appropriate choice for this compound due to its excellent solubilizing properties for a wide range of organic molecules and its relatively simple residual solvent signal.[2][3]

Workflow for NMR Sample Preparation and Analysis

References

Reactivity profile of 2-(Bromomethyl)-1-methyl-4-nitrobenzene

An In-depth Technical Guide to the Reactivity Profile of 2-(Bromomethyl)-1-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the reactivity of this compound, a versatile bifunctional chemical intermediate. The molecule's unique architecture, featuring a highly reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl-substituted aromatic ring, offers multiple avenues for synthetic modification. This document elucidates the key transformations centered on these functional groups, including nucleophilic substitution at the bromomethyl position and reduction of the nitro moiety. We will explore the causality behind its reactivity, present detailed experimental protocols for its core transformations, and discuss its application as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.

Introduction: A Profile of a Versatile Synthetic Building Block

This compound (C₈H₈BrNO₂) is an aromatic compound distinguished by three key functional groups that dictate its chemical behavior:

-

The Bromomethyl Group (-CH₂Br): Positioned on the benzene ring, this group is a potent electrophilic site. As a benzylic halide, the C-Br bond is activated towards nucleophilic attack due to the ability of the adjacent aromatic ring to stabilize the transition state of Sɴ2 reactions. This makes it the primary center for synthetic elaboration.

-

The Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution but plays a crucial role in other transformations. Its most significant contribution to the molecule's synthetic utility is its capacity to be reduced to a primary amine (-NH₂), a key functional group in a vast array of bioactive molecules.

-

The Aromatic Core: The substituted benzene ring provides a rigid scaffold and influences the reactivity of the attached functional groups. The relative positioning of the substituents (ortho-bromomethyl and methyl, para-nitro) creates specific electronic and steric environments.

The convergence of these features in a single, relatively simple structure renders this compound an important intermediate for constructing more complex molecular architectures.[1]

Core Reactivity Overview

The primary reactive sites of the molecule can be visualized as follows, highlighting the main pathways for synthetic transformation.

Caption: Overview of reactive centers and their primary transformations.

Synthesis of this compound

The most direct and common method for synthesizing the title compound is through the free-radical bromination of the corresponding methyl precursor, 2,5-dimethylnitrobenzene. This reaction selectively targets the benzylic protons of one methyl group, facilitated by a radical initiator.

The choice of N-Bromosuccinimide (NBS) as the bromine source is critical. NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution pathway over competitive electrophilic aromatic bromination. A radical initiator, such as α,α'-azobisisobutyronitrile (AIBN), is required to start the chain reaction upon thermal decomposition.[2]

Experimental Protocol: Synthesis via Radical Bromination

This protocol is adapted from established procedures for the benzylic bromination of similar substrates.[2]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylnitrobenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Initiation: Add a catalytic amount of AIBN (0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 3-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system, to yield this compound as a solid.[2]

Reactivity Profile: A Detailed Analysis

Reactions at the Bromomethyl Group: Nucleophilic Substitution

The bromomethyl group is the most versatile handle on the molecule. It is an excellent electrophile for Sɴ2 reactions due to the benzylic nature of the carbon, which stabilizes the five-coordinate transition state.[3] This high reactivity allows for the facile introduction of a wide range of nucleophiles.

Caption: Generalized Sɴ2 mechanism at the benzylic carbon.

Common Nucleophilic Transformations:

-

Ether Formation (Williamson Synthesis): Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields the corresponding ethers, which are important structural motifs in many pharmaceuticals.

-

Ester Formation: Carboxylate salts (RCOO⁻) react to form benzyl esters.

-

Amine Alkylation: Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively. This is a fundamental bond-forming reaction in drug discovery.

-

Thioether Formation: Thiolates (RS⁻) are excellent nucleophiles and react efficiently to produce thioethers.

-

Cyanide Addition: Reaction with sodium or potassium cyanide introduces a nitrile group (-CN), which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

| Nucleophile (Nu⁻) | Reagent Example | Product (Ar-CH₂-Nu) | Typical Conditions |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ar-CH₂-OEt (Ether) | Ethanol, Reflux |

| Amine (R₂NH) | Diethylamine (Et₂NH) | Ar-CH₂-NEt₂ (Amine) | Aprotic solvent (e.g., DMF), Base (e.g., K₂CO₃) |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Ar-CH₂-SPh (Thioether) | Ethanol or DMF, RT |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Ar-CH₂-CN (Nitrile) | DMSO or aq. Ethanol, Heat |

Reactions of the Nitro Group: Reduction to an Amine

The transformation of the nitro group into an amine is one of the most powerful applications of this substrate. It unmasks a versatile functional group that can participate in amide bond formation, diazotization, and other key synthetic reactions. The reduction is typically achieved using metals in acidic media or via catalytic hydrogenation.[4]

Common Reducing Systems:

-

Tin(II) Chloride (SnCl₂): A reliable and mild method for reducing aromatic nitro groups.

-

Iron powder in Acid (e.g., Fe/HCl or Fe/NH₄Cl): A classic, cost-effective, and industrially relevant method.

-

Catalytic Hydrogenation (H₂/Pd-C): A clean method that often proceeds with high yield, though it may be incompatible with other reducible functional groups.

Caption: Workflow for the reduction of the nitro group to an amine.

Experimental Protocol: Reduction of the Nitro Group with Iron

-

Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

-

Initiation: Add a small amount of aqueous ammonium chloride (NH₄Cl) or hydrochloric acid (HCl) to activate the reaction.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress can be monitored by TLC until the starting material is fully consumed.

-

Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts.

-

Extraction: Concentrate the filtrate to remove the ethanol. Basify the aqueous residue with a solution like sodium carbonate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding aniline, 4-amino-2-(bromomethyl)-1-methylbenzene.

Synthetic Applications and Strategy

The true power of this compound lies in the orthogonal reactivity of its functional groups. A synthetic chemist can choose the order of reactions to build complex structures.

-

Strategy 1 (Substitution First): First, perform a nucleophilic substitution at the bromomethyl position. Then, reduce the nitro group to an amine. This amine can then be used for further functionalization, such as amide coupling. This is a common strategy for building scaffolds for drug candidates.

-

Strategy 2 (Reduction First): First, reduce the nitro group. The resulting amine can be protected if necessary, followed by nucleophilic substitution on the bromomethyl group.

This molecule serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, where a substituted aniline core is required.[1]

Safety and Handling

-

Hazard Profile: As a benzylic bromide, this compound is expected to be a lachrymator and a potent alkylating agent. It should be handled with extreme care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Storage: Store in a cool, dry place, sealed tightly to prevent hydrolysis.[5]

Conclusion

This compound is a synthetically valuable intermediate characterized by a predictable and highly useful reactivity profile. The presence of a reactive benzylic bromide for nucleophilic substitutions and a reducible nitro group allows for a two-pronged approach to molecular construction. This guide has detailed the primary transformations, provided the mechanistic basis for its reactivity, and offered reliable protocols for its use. For researchers in medicinal chemistry and materials science, a thorough understanding of this molecule's capabilities provides a powerful tool for the efficient synthesis of complex target structures.

References

An In-Depth Technical Guide to the Key Reactions of 2-(Bromomethyl)-1-methyl-4-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of the synthesis and principal reactions of 2-(Bromomethyl)-1-methyl-4-nitrobenzene, a versatile bifunctional reagent crucial in synthetic organic chemistry. With its distinct reactive sites—a labile benzylic bromide and an electron-withdrawing nitro group—this compound serves as a cornerstone intermediate for constructing complex molecular architectures. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations underpinning its application in multi-step synthesis.

Introduction: The Strategic Value of this compound

This compound, with the IUPAC name this compound, is an aromatic compound featuring two highly valuable functional groups for synthetic transformations.[1] Its structure is primed for sequential and chemoselective reactions, making it a powerful building block in the synthesis of pharmaceutical intermediates and novel chemical entities.

The core utility of this molecule stems from two key features:

-

The Benzylic Bromide: The bromomethyl group is an excellent electrophile. The C-Br bond is activated by its position adjacent to the benzene ring, making it highly susceptible to nucleophilic substitution, typically via an SN2 mechanism. This allows for the facile introduction of a wide array of functional groups.

-

The Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to an amine.[2][3] The resulting aniline derivative is a critical precursor for the formation of amides, sulfonamides, heterocyclic rings, and other functionalities prevalent in biologically active molecules.

This guide will systematically explore the synthesis of the title compound and the key transformations at these two reactive centers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 98799-27-0 | PubChem[1] |

| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |

| Molecular Weight | 230.06 g/mol | PubChem[1] |

Synthesis of the Core Reagent

The most direct and common method for synthesizing this compound is through the radical bromination of its precursor, 2-methyl-5-nitrotoluene (also known as 4-nitro-o-xylene). This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical intermediate.

Causality of Experimental Choice: The use of N-Bromosuccinimide (NBS) as the bromine source is critical. NBS maintains a low, constant concentration of molecular bromine (Br₂) in the reaction medium, which is essential for favoring radical substitution over competitive electrophilic aromatic bromination. A radical initiator, such as AIBN (α,α'-azobisisobutyronitrile), is required to initiate the radical chain reaction upon thermal decomposition. Anhydrous, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are ideal as they do not interfere with the radical mechanism.

Caption: Synthesis of this compound.

Experimental Protocol: Radical Bromination

Materials:

-

2-Methyl-5-nitrotoluene

-

N-Bromosuccinimide (NBS), recrystallized

-

α,α'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-methyl-5-nitrotoluene (1.0 eq).

-

Add anhydrous carbon tetrachloride to dissolve the starting material.

-

Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C) with vigorous stirring.

-

Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature, which will cause the succinimide byproduct to precipitate.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Key Reactions at the Benzylic Position

The high reactivity of the benzylic bromide makes it a prime site for introducing diverse functionality through nucleophilic substitution.

Nucleophilic Substitution (SN2) Reactions

The primary reaction pathway for the bromomethyl group is the bimolecular nucleophilic substitution (SN2) mechanism. The backside attack of a nucleophile on the electrophilic carbon is sterically accessible, and the departure of the bromide leaving group is facilitated by the electron-delocalizing nature of the adjacent aromatic ring.

Expert Insight: The presence of the electron-withdrawing nitro group para to the methyl group slightly enhances the electrophilicity of the benzylic carbon, further promoting nucleophilic attack.[4][5] This electronic effect, combined with the inherent reactivity of a benzylic halide, makes these reactions efficient and high-yielding.

Caption: General workflow for SN2 reactions.

Table 2: Representative SN2 Reactions and Conditions

| Nucleophile | Reagent Example | Base | Solvent | Expected Product |

| Amine | Aniline, Morpholine | K₂CO₃, Et₃N | DMF | 2-(Aminomethyl)-1-methyl-4-nitrobenzene derivative |

| Alkoxide | Sodium Methoxide | (Reagent is base) | Methanol | 2-(Methoxymethyl)-1-methyl-4-nitrobenzene |

| Thiolate | Thiophenol | K₂CO₃, NaH | Acetonitrile | 2-(Phenylthiomethyl)-1-methyl-4-nitrobenzene |

| Cyanide | Sodium Cyanide | - | DMSO | (2-Methyl-5-nitrophenyl)acetonitrile |

Generalized Protocol for Nucleophilic Substitution with an Amine

Materials:

-

This compound

-

Amine (e.g., aniline) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate, followed by the amine nucleophile.

-

Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Oxidation to 2-Methyl-5-nitrobenzaldehyde

The benzylic bromide can be smoothly oxidized to the corresponding aldehyde, 2-methyl-5-nitrobenzaldehyde, a valuable intermediate in its own right.[6] The Kornblum oxidation is a classic and effective method for this transformation.[7][8]

Mechanistic Rationale: The Kornblum oxidation involves the SN2 displacement of the bromide by dimethyl sulfoxide (DMSO), which acts as both the solvent and the oxidant.[7][8] The resulting alkoxysulfonium salt is then treated with a mild base (e.g., triethylamine), which facilitates an elimination reaction to furnish the aldehyde and dimethyl sulfide.[8] This method is advantageous as it avoids over-oxidation to the carboxylic acid.[7] Variants using other oxidants like pyridine N-oxide in the presence of silver oxide also provide excellent results under mild conditions.[9]

Caption: Oxidation of the bromomethyl group to an aldehyde.

Protocol for Kornblum Oxidation

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (for workup)

Procedure:

-

Add this compound (1.0 eq) to a flask containing anhydrous DMSO.

-

Stir the solution at room temperature or with gentle heating (e.g., 50-60°C) for 1-2 hours to form the alkoxysulfonium salt.

-

Cool the mixture to room temperature and add triethylamine (3.0 eq) dropwise.

-

Stir for an additional 1-3 hours.

-

Pour the reaction mixture into cold water and extract with dichloromethane or ether.

-

Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting 2-methyl-5-nitrobenzaldehyde by column chromatography or recrystallization.

Key Reactions of the Nitro Group

The transformation of the nitro group into an amine is one of the most fundamentally important reactions in the synthesis of pharmaceuticals and agrochemicals.[3]

Reduction to 2-Methyl-5-aminobenzylamine

The reduction of the aromatic nitro group to a primary amine unlocks a new set of synthetic possibilities. The product, 2-methyl-5-aminobenzylamine (or (2-(aminomethyl)-4-methylaniline)), is a diamine that can be used in the synthesis of heterocycles like quinazolines or benzodiazepines.[10]

Chemoselectivity Considerations: A key challenge is the chemoselective reduction of the nitro group in the presence of the benzylic bromide. Standard catalytic hydrogenation (e.g., H₂/Pd-C) would likely cleave the C-Br bond (hydrodebromination) in addition to reducing the nitro group. Therefore, methods that are milder towards halides are preferred. Reagents such as iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) or tin(II) chloride (SnCl₂) are excellent choices for this selective transformation.[11] These metal-based reductions are robust, scalable, and tolerate a wide range of functional groups, including halogens.[11][12]

Caption: Chemoselective reduction of the nitro group.

Self-Validation: It is often strategic to first perform the SN2 reaction at the benzylic position and then reduce the nitro group. This sequence protects the highly reactive bromomethyl group from potential side reactions under the reducing conditions and results in a stable diamine precursor ready for further elaboration.

Protocol for Nitro Group Reduction with Iron

Materials:

-

A 2-(substituted-methyl)-1-methyl-4-nitrobenzene derivative

-

Iron powder (Fe) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (5.0 eq)

-

Ethanol/Water solvent mixture (e.g., 4:1)

Procedure:

-

Suspend the nitro-containing starting material (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

-

Add ammonium chloride and iron powder to the suspension.

-

Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. The reaction is often exothermic.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

-

Once complete, cool the reaction to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or methanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with aqueous NaOH or Na₂CO₃ to pH ~9-10.

-

Extract the product with ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the aniline product. Further purification can be achieved via chromatography if necessary.

Conclusion and Outlook

This compound stands out as a highly adaptable and strategic intermediate in modern organic synthesis. The predictable and high-yielding reactivity at both the benzylic bromide and the nitro functional groups allows for a logical and stepwise construction of complex target molecules. The protocols and mechanistic rationale detailed in this guide provide a robust framework for leveraging this reagent's full synthetic potential, empowering chemists in the fields of medicinal chemistry and materials science to innovate and accelerate their research programs.

References

- 1. This compound | C8H8BrNO2 | CID 50999161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. 2-Methyl-5-nitrobenzaldehyde | C8H7NO3 | CID 12654145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 9. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 12. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Historical Context of 2-(Bromomethyl)-1-methyl-4-nitrobenzene

This guide provides a comprehensive overview of the synthesis of 2-(Bromomethyl)-1-methyl-4-nitrobenzene, a valuable nitro compound and halogenated intermediate for proteomics research and broader organic synthesis.[1] Rather than a singular moment of discovery, the story of this compound is one of chemical evolution, built upon foundational reactions in organic chemistry. We will delve into the synthesis of its precursor, 4-nitro-o-xylene, and the pivotal Wohl-Ziegler reaction that facilitates its creation. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the practical synthesis and theoretical underpinnings of this versatile chemical building block.

Part 1: Chemical Identity and Significance

This compound (CAS No. 98799-27-0) is a substituted toluene derivative featuring a bromomethyl group and a nitro group on the aromatic ring.[2] The presence of these functional groups makes it a highly reactive and versatile intermediate in the synthesis of more complex molecules. The benzylic bromide is an excellent leaving group, susceptible to nucleophilic substitution, while the nitro group can be reduced to an amine, providing a handle for further functionalization.

| Property | Value |

| CAS Number | 98799-27-0[1][2] |

| Molecular Formula | C₈H₈BrNO₂[1][2] |

| Molecular Weight | 230.07 g/mol [1] |

| Appearance | Typically a solid |

Part 2: The Precursor Journey: Synthesis of 4-Nitro-o-xylene

The synthesis of this compound begins with a more readily available starting material: 4-nitro-o-xylene (CAS No. 99-51-4).[3] This compound is an aromatic hydrocarbon with two methyl groups and a nitro group attached to a benzene ring.[3]

The industrial preparation of 4-nitro-o-xylene is achieved through the nitration of o-xylene.[4][5] This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid.[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The regioselectivity of this reaction is governed by the directing effects of the two methyl groups on the o-xylene ring. Both methyl groups are ortho-, para-directing and activating. This leads to the formation of two primary isomers: 3-nitro-o-xylene and 4-nitro-o-xylene.[4] While classical methods often result in a mixture of these isomers, modern approaches using catalysts like H-beta zeolite have been developed to improve the selectivity for the desired 4-nitro-o-xylene isomer, making the process more environmentally friendly by avoiding the use of sulfuric acid.[4][5]

Part 3: The Key Transformation: The Wohl-Ziegler Reaction

The conversion of 4-nitro-o-xylene to this compound is accomplished via a benzylic bromination, a classic example of the Wohl-Ziegler reaction . This reaction, named after Alfred Wohl and Karl Ziegler, is a cornerstone of organic synthesis for the selective bromination of allylic and benzylic positions.[6][7]

Historical Context: In 1919, Alfred Wohl first reported the use of N-bromoacetamide for allylic bromination.[8][9] Later, in 1942, Karl Ziegler significantly improved and popularized the method by using N-bromosuccinimide (NBS) as the brominating agent, which provides a low, steady concentration of bromine, thus minimizing side reactions.[7][8][9]

Mechanism: The Wohl-Ziegler reaction proceeds through a free-radical chain mechanism.[9][10] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or exposure to UV light to form radicals.[9]

The key steps are:

-

Initiation: The radical initiator decomposes to form a radical, which then abstracts a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a benzylic hydrogen from 4-nitro-o-xylene. This is the rate-determining step and is favored because the resulting benzylic radical is resonance-stabilized.

-

The benzylic radical then reacts with a molecule of bromine (Br₂) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated when two radicals combine.

NBS serves as a source of bromine at a low and constant concentration by reacting with the HBr generated during the propagation step.[10] This is crucial for the success of the reaction, as high concentrations of bromine could lead to unwanted electrophilic addition to the aromatic ring.[10]

Caption: Mechanism of the Wohl-Ziegler Bromination.

Part 4: Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound from 4-nitro-o-xylene. This protocol is based on established procedures for Wohl-Ziegler bromination.[11][12]

| Reagent/Parameter | Details |

| Starting Material | 4-Nitro-o-xylene |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Radical Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |

| Solvent | Carbon tetrachloride (CCl₄) or other inert solvent |

| Temperature | Reflux (typically around 77°C for CCl₄) |

| Reaction Time | Several hours, until completion |

Step-by-Step Methodology:

-

Reaction Setup: A solution of 4-nitro-o-xylene in carbon tetrachloride is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagents: N-bromosuccinimide (a slight molar excess) and a catalytic amount of AIBN are added to the flask.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The reaction is monitored by observing the consumption of NBS (which is denser than CCl₄ and will be consumed, while the byproduct succinimide is less dense and will float).[6]

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide is removed by filtration.

-

Purification: The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Caption: Workflow for the Synthesis of this compound.

Part 5: Applications in Research and Development

This compound is a valuable intermediate due to its reactive handles. The benzylic bromide is readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at this position. The nitro group can be reduced to an amine, which can then be used in a wide range of transformations, such as amide bond formation or diazotization. These properties make it a useful starting material for the synthesis of pharmaceuticals and other biologically active molecules.[13]

Part 6: Conclusion

The synthesis of this compound is a testament to the power of classical organic reactions in modern chemical synthesis. Its preparation relies on the foundational principles of electrophilic aromatic substitution for the creation of its precursor, 4-nitro-o-xylene, and the elegant and selective free-radical chemistry of the Wohl-Ziegler reaction for the final transformation. A thorough understanding of these reactions and their historical development is essential for any researcher or scientist working with this and similar chemical intermediates.

Part 7: References

-

ChemicalBook. (n.d.). 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-Bromo-4-nitrobenzaldehyde synthesis. Retrieved from --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Reaction Mechanisms of 2-Bromo-4-nitrotoluene. Retrieved from --INVALID-LINK--

-

Wikipedia. (2023). Wohl–Ziegler bromination. Retrieved from --INVALID-LINK--

-

Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from --INVALID-LINK--

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from --INVALID-LINK--

-

Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 1-(BROMOMETHYL)-2-METHOXY-4-NITROBENZENE synthesis. Retrieved from --INVALID-LINK--

-

CymitQuimica. (n.d.). CAS 7745-93-9: 2-Bromo-1-methyl-4-nitrobenzene. Retrieved from --INVALID-LINK--

-

Santa Cruz Biotechnology. (n.d.). 2-Bromomethyl-1-methyl-4-nitrobenzene. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 2-Bromo-4-nitrotoluene 98%. Retrieved from --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from --INVALID-LINK--

-

Biosynth. (n.d.). 2-Bromo-4-nitrotoluene. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 1-(bromomethyl)-2-methyl-4-nitrobenzene synthesis. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-Nitrobenzyl bromide synthesis. Retrieved from --INVALID-LINK--

-

Deepak Nitrite. (2023, March 20). 4-Nitro O-Xylene Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-HYDROXY-5-NITROBENZYL BROMIDE synthesis. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Chem-Impex. (n.d.). 4-Bromo-2-methyl-1-nitrobenzene. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides. Retrieved from --INVALID-LINK--

-

Organic Syntheses. (n.d.). 4-BROMO-o-XYLENE. Retrieved from --INVALID-LINK--

-

Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). US6825388B2 - Process for the preparation of 4-nitro-o-xylene. Retrieved from --INVALID-LINK--

-

CymitQuimica. (n.d.). CAS 99-51-4: 4-Nitro-o-xylene. Retrieved from --INVALID-LINK--

-

ResearchGate. (2025, August 7). Synthesis of 4-Nitro-o-Xylene by Selective Nitration of o-Xylene. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN103641722A - Production method for 2-nitrobenzyl bromide. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 2-Bromo-1-methyl-4-nitrobenzene;2-bromo-4-nitrobenzoic acid. Retrieved from --INVALID-LINK--

-

BLDpharm. (n.d.). 940-05-6|2-Bromo-1-(bromomethyl)-4-nitrobenzene. Retrieved from --INVALID-LINK--

-

NIST. (n.d.). Benzene, 2-bromo-1-methyl-4-nitro-. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from --INVALID-LINK--

-

National Institutes of Health. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from --INVALID-LINK--

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H8BrNO2 | CID 50999161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 99-51-4: 4-Nitro-o-xylene | CymitQuimica [cymitquimica.com]

- 4. US6825388B2 - Process for the preparation of 4-nitro-o-xylene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Wohl-Ziegler Reaction [organic-chemistry.org]

- 11. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 12. 1-(BROMOMETHYL)-2-METHOXY-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

Unlocking the Synthetic Potential of 2-(Bromomethyl)-1-methyl-4-nitrobenzene: A Guide to Emerging Research Frontiers

An In-depth Technical Guide for Researchers

Abstract: 2-(Bromomethyl)-1-methyl-4-nitrobenzene is a versatile, yet underexplored, bifunctional reagent in organic synthesis. Its unique combination of a reactive benzylic bromide and an electron-withdrawing nitro group on a toluene scaffold presents significant opportunities for the construction of complex molecular architectures. This guide provides a comprehensive overview of its core reactivity, established applications, and, most importantly, illuminates promising, high-impact research areas. We will delve into detailed synthetic protocols, explore the mechanistic underpinnings of key transformations, and propose novel applications in medicinal chemistry and materials science, offering a strategic roadmap for researchers, chemists, and drug development professionals.

Foundational Profile of a Versatile Building Block

This compound, with the chemical formula C8H8BrNO2 and CAS Number 10495-31-5, is a substituted toluene derivative. Its synthetic utility is anchored in the orthogonal reactivity of its two primary functional groups:

-

The Bromomethyl Group (-CH2Br): This benzylic halide is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide range of functionalities, including amines, alcohols, thiols, and carbanions.

-

The Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) under certain conditions. More significantly, it is a versatile precursor to an amino group (-NH2) via reduction, which can then be further functionalized, for example, through diazotization or acylation.

This dual functionality allows for a stepwise, controlled approach to molecular elaboration, making it a valuable intermediate in multi-step syntheses.

Core Synthetic Pathways and Mechanistic Insights

The strategic value of this compound lies in its predictable reactivity. Below are key transformations that form the foundation of its application in synthesis.

Nucleophilic Substitution at the Benzylic Position

The primary and most exploited reaction pathway involves the displacement of the bromide ion by a nucleophile. This reaction typically proceeds via an SN2 mechanism, which is favored by the primary nature of the benzylic carbon.

Generalized Reaction Scheme:

Experimental Protocol: Synthesis of N-Substituted Benzylamines

This protocol details a representative SN2 reaction using a primary amine as the nucleophile.

-

Reagent Preparation: Dissolve 1.0 equivalent of this compound in a suitable aprotic polar solvent such as acetonitrile or DMF.

-

Nucleophile Addition: Add 1.1 equivalents of the desired primary amine and 1.5 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or diisopropylethylamine) to the solution. The base is crucial for scavenging the HBr generated in situ.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the solid base, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-benzylamine derivative.

Causality and Trustworthiness: The use of an aprotic polar solvent stabilizes the transition state of the SN2 reaction, accelerating the rate. The inclusion of a base prevents the protonation of the amine nucleophile, which would render it unreactive. This self-validating system ensures high conversion by maintaining the nucleophilicity of the reactant.

Reduction of the Nitro Group

The transformation of the nitro group into an amine is a pivotal step that opens up a vast array of subsequent chemical modifications.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Suspension: In a high-pressure reaction vessel, suspend 5-10 mol% of Palladium on Carbon (Pd/C) in a solvent like ethanol or ethyl acetate.

-

Substrate Addition: Add the nitro-containing starting material (e.g., the product from the SN2 reaction above).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-100 psi of H₂ and stir vigorously at room temperature.

-

Monitoring and Completion: The reaction is typically complete within 2-6 hours. Completion can be confirmed by the cessation of hydrogen uptake or by TLC/LC-MS analysis.

-

Isolation: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated to yield the aniline derivative, which is often pure enough for the next step.

Authoritative Grounding: Catalytic hydrogenation is a well-established and highly efficient method for nitro group reduction, prized for its clean conversion and simple work-up. Alternative methods, such as using metals like tin or iron in acidic media, are also effective but may require more rigorous purification.

Frontier Research Area 1: Medicinal Chemistry and Drug Discovery

The structural motif of this compound is a latent scaffold for generating libraries of bioactive compounds. The ortho-relationship of the methyl and functionalized methylene bridge creates a specific steric and electronic environment that can be exploited for targeted drug design.

Proposed Research: Synthesis of Novel Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the ATP-binding pocket. By leveraging the sequential functionalization of our target molecule, a library of potential inhibitors can be rapidly assembled.

Workflow for Kinase Inhibitor Synthesis

The diagram below outlines a proposed synthetic workflow.

Caption: Proposed workflow for synthesizing a library of potential kinase inhibitors.

Rationale: This strategy allows for immense diversification. The initial SN2 reaction can incorporate various cyclic or acyclic amines to probe different regions of a target protein. The subsequent reduction and acylation/sulfonylation steps install the critical hydrogen-bond donors and acceptors necessary for hinge-binding interactions in kinases.

Frontier Research Area 2: Materials Science and Organic Electronics

The electron-deficient nature of the nitrotoluene core, combined with the potential for extension via the bromomethyl group, makes this compound an attractive starting point for synthesizing novel organic materials.

Proposed Research: Development of Novel Host Materials for TADF Emitters

Thermally Activated Delayed Fluorescence (TADF) is a key mechanism for achieving high efficiency in Organic Light-Emitting Diodes (OLEDs). Host materials for TADF emitters require a high triplet energy level (ET) to prevent reverse energy transfer. The rigid and electron-poor nature of scaffolds derived from our starting material could lead to materials with the desired high ET.

Synthetic Approach:

-

Dimerization: A Williamson ether synthesis or a similar C-C bond-forming reaction (e.g., with a di-Grignard reagent) using this compound could create a rigid, dimeric core.

-

Functionalization: The nitro groups of the dimer would then be reduced to amines.

-

Derivatization: These amino groups can be reacted with bulky, electron-donating or electron-withdrawing groups (e.g., carbazole, triazine moieties) to fine-tune the electronic properties (HOMO/LUMO levels) and the triplet energy of the final material.

Data Presentation: Target Molecular Properties

| Property | Target Value | Rationale |

| Triplet Energy (ET) | > 2.7 eV | To effectively confine the triplets on the TADF guest emitter. |

| Glass Transition Temp (Tg) | > 120 °C | To ensure morphological stability of the amorphous thin film in devices. |

| HOMO/LUMO Levels | Tunable | To facilitate efficient charge injection and transport. |

This research direction opens a pathway to novel, high-performance materials for next-generation displays and lighting technologies.

Summary and Future Outlook

This compound is more than a simple synthetic intermediate; it is a gateway to chemical innovation. Its predictable, orthogonal reactivity provides a robust platform for creating diverse and complex molecules. The research areas proposed here—in targeted drug discovery and advanced materials science—represent just two of the many potential avenues for exploration. By applying the principles of mechanistic understanding and strategic synthesis, researchers can unlock the full potential of this versatile chemical building block.

Stability and storage conditions for 2-(Bromomethyl)-1-methyl-4-nitrobenzene

An In-Depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-1-methyl-4-nitrobenzene

Abstract

This compound is a key intermediate in synthetic organic chemistry, valued for its specific reactivity in the construction of more complex molecules. However, the very features that make it synthetically useful—the reactive benzylic bromide and the electron-withdrawing nitro group—also render it susceptible to degradation under improper conditions. This technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its primary degradation pathways, including hydrolysis and photolysis. Based on this mechanistic understanding, this document outlines field-proven protocols for optimal storage and handling to ensure the compound's long-term integrity. Methodologies for assessing stability are also presented for researchers and drug development professionals who require validated, high-purity material for their work.

Introduction and Physicochemical Profile

Overview of this compound

This compound, a halogenated nitro compound, serves as a valuable building block in various synthetic applications.[1] Its structure incorporates a reactive benzylic bromide group, making it an effective alkylating agent for introducing the 2-methyl-4-nitrobenzyl moiety into target molecules. This functionality is crucial in the fields of medicinal chemistry and materials science, where precise molecular architectures are required. Understanding the inherent stability of this reagent is paramount for ensuring reproducible reaction outcomes and maintaining the purity of starting materials.

Chemical Structure and Properties

The molecule's stability is a direct consequence of its structure, which features a benzene ring substituted with a bromomethyl, a methyl, and a nitro group.

Caption: Chemical Structure of this compound.

The key physicochemical properties of the compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 98799-27-0 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [2] |

| Appearance | White solid (typical) | [3] |

| Melting Point | 51-52 °C | [3] |

Core Stability Profile: Understanding Chemical Reactivity

The stability of this compound is dictated by the interplay between its two primary functional groups: the benzylic bromide and the nitroaromatic system. The benzylic position is inherently reactive, while the nitro group strongly influences the electronic properties of the entire molecule.

Primary Degradation Pathway 1: Susceptibility to Nucleophilic Attack and Hydrolysis

The most significant factor affecting the stability of this compound is the reactivity of the benzylic bromide. The carbon atom of the bromomethyl group (-CH₂Br) is electrophilic and highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms).

Causality: Benzylic halides are more reactive than simple alkyl halides because the transition states leading to either a benzylic carbocation (SN1) or a concerted displacement (SN2) are stabilized by the adjacent aromatic ring.[4] Even weak nucleophiles, such as water and alcohols, can readily displace the bromide ion, leading to the formation of the corresponding benzyl alcohol or ether. This hydrolysis is a common degradation pathway, particularly in the presence of moisture.[5][6]

The presence of a nitro group at the para position has a profound electronic effect. The nitro group is strongly electron-withdrawing, which destabilizes a potential benzylic carbocation intermediate.[7] This effect can slow down SN1-type reactions compared to unsubstituted benzyl bromide. However, the compound remains highly reactive towards nucleophiles. Contact with bases, amines, and alcohols should be strictly avoided as they will rapidly degrade the material.[6][8]

Caption: Hydrolysis degradation pathway of the target compound.

Primary Degradation Pathway 2: Photochemical Instability

Nitroaromatic compounds are well-known for their sensitivity to light, particularly in the UV spectrum.[9][10] The nitro group can absorb photons, promoting the molecule to an excited state. This excited state can then undergo various reactions, leading to degradation.

Causality: The photolysis of nitroaromatic compounds can generate a range of photoproducts, including nitrophenols and other oxidized species.[9] The process often involves complex radical mechanisms. For this compound, light exposure can not only degrade the nitroaromatic system but could also potentially induce homolytic cleavage of the weak carbon-bromine bond, forming a benzylic radical. This radical is highly reactive and can lead to a cascade of undesirable side reactions, including polymerization. Therefore, protecting the compound from light is critical for maintaining its purity.

Caption: Conceptual pathway for photodegradation.

Thermal Stability

The compound is chemically stable under standard room temperature conditions. However, like most benzylic bromides, it is sensitive to strong heating. Thermal decomposition can lead to the release of irritating and corrosive vapors, such as hydrogen bromide (HBr).[5] Therefore, exposure to high temperatures should be avoided.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The core principles are the exclusion of moisture, light, and incompatible materials.

Recommended Storage Conditions

The following table summarizes the optimal conditions for storing this compound to ensure its long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | Cool; Recommended 2-8°C for long-term storage. | Slows the rate of potential degradation reactions.[11] |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric moisture to prevent hydrolysis and oxygen to prevent potential oxidative degradation.[8] |

| Light | Store in an amber or opaque container in a dark location. | Prevents light-induced photolytic degradation.[8] |

| Container | Tightly sealed glass container. | Prevents ingress of moisture and air. Glass is inert. Avoid metal containers as HBr (a potential decomposition product) is corrosive to most metals.[5][12][13] |

Incompatible Materials

To prevent rapid decomposition and potentially hazardous reactions, this compound must be stored separately from the following materials:

-